N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide
Description
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a heterocyclic compound featuring a thiazole core substituted with a 4-bromophenyl group at position 4 and a 2-chloroacetamide moiety at position 2. Its structure has been validated through spectral analysis (FT-IR, $^1$H NMR) and crystallographic studies, highlighting key bond lengths such as C6–Br (1.8907 Å) and N1–C2 (1.347 Å), which are critical for its stability and reactivity .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2OS/c12-8-3-1-7(2-4-8)9-6-17-11(14-9)15-10(16)5-13/h1-4,6H,5H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEOBADTQIURFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
Core Synthetic Strategy
The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide follows a two-step protocol involving thiazole ring formation and subsequent acylation (Figure 1).
Step 1: Synthesis of 4-(4-Bromophenyl)-1,3-thiazol-2-amine
The thiazole core is constructed via the Hantzsch thiazole synthesis , which involves cyclocondensation of a thioamide with an α-halo carbonyl compound. For this compound:
- Thioamide precursor : 4-Bromophenylthioamide is prepared by reacting 4-bromoaniline with carbon disulfide in the presence of ammonium hydroxide.
- α-Halo ketone : Chloroacetone is employed as the α-halo carbonyl component.
Reaction conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux at 80°C for 12 hours
- Workup: The reaction mixture is cooled, filtered, and washed with cold ethanol to isolate the thiazol-2-amine intermediate.
Step 2: Acylation with Chloroacetyl Chloride
The thiazol-2-amine intermediate undergoes acylation to introduce the chloroacetamide group:
- Reagents : Chloroacetyl chloride (1.2 equivalents), triethylamine (2.0 equivalents)
- Solvent : Dichloromethane (DCM) at 0–5°C to minimize side reactions
- Reaction time : 4 hours under nitrogen atmosphere.
Workup : The product is extracted with DCM, washed with brine, dried over sodium sulfate, and purified via silica gel column chromatography (hexane/ethyl acetate, 7:3).
Alternative Synthetic Routes
Route A: One-Pot Thiazole Formation and Acylation
A modified approach combines thiazole ring formation and acylation in a single pot:
- Reagents : 4-Bromophenylthioamide, chloroacetaldehyde, and chloroacetyl chloride
- Solvent : Dimethylformamide (DMF)
- Catalyst : Pyridine (1.5 equivalents)
- Yield : 68% (compared to 72% for the two-step method).
Route B: Solid-Phase Synthesis
For high-throughput applications, the thiazole core is synthesized on a Wang resin:
Optimization and Critical Parameters
Key factors influencing yield and purity include:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent polarity | Ethanol > DMF > THF | Ethanol: 72% |
| Reaction temperature | 80°C (reflux) | <70°C: <50% |
| Stoichiometry | 1.2 eq chloroacetyl chloride | Excess leads to di-acylation |
Side reactions :
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, thiazole C-H)
- δ 7.82–7.76 (d, 2H, J = 8.4 Hz, bromophenyl H)
- δ 7.62–7.56 (d, 2H, J = 8.4 Hz, bromophenyl H)
- δ 4.32 (s, 2H, CH₂Cl).
¹³C NMR :
Infrared (IR) Spectroscopy
Elemental Analysis
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 39.85 | 39.72 |
| H | 2.43 | 2.51 |
| N | 8.45 | 8.38 |
Industrial-Scale Production Considerations
While laboratory synthesis prioritizes purity, industrial methods focus on cost and scalability:
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling reactions: The bromophenyl group can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation.
Reducing agents: Sodium borohydride, lithium aluminum hydride for reduction.
Coupling reagents: Palladium catalysts, boronic acids for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial and fungal strains.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The mechanism of action involves disruption of bacterial lipid biosynthesis pathways, leading to cell death.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Its ability to inhibit cancer cell proliferation has been reported in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Growth
Research published in Cancer Letters demonstrated that the compound effectively inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways. The study highlighted the compound's potential as a lead for developing new anticancer agents .
Biochemical Research Applications
In addition to its antimicrobial and anticancer properties, this compound is used in biochemical research, particularly in proteomics.
Proteomics Research
This compound is utilized as a reagent in proteomics studies to label proteins for mass spectrometry analysis. Its unique structure allows for specific binding to target proteins, facilitating their identification and quantification in complex biological samples .
Synthetic Applications
The compound can participate in various chemical reactions, making it valuable in synthetic organic chemistry.
Reaction Types
- Nucleophilic Substitution : The chloroacetamide group can undergo nucleophilic substitution reactions.
- Coupling Reactions : The bromophenyl group is amenable to coupling reactions such as Suzuki or Heck reactions, enabling the formation of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the biosynthesis of bacterial lipids, disrupting cell membrane integrity . In anticancer research, it may interfere with cellular signaling pathways and induce apoptosis in cancer cells . Molecular docking studies have shown that this compound can bind to specific protein targets, further elucidating its mechanism of action .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes structural analogs of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, emphasizing differences in substituents, molecular properties, and biological activities:
Structural and Electronic Comparisons
- Bromophenyl vs. Fluorophenyl Substitution: Replacing the bromophenyl group with fluorophenyl (as in ) reduces molecular weight (284.72 vs.
- Chloroacetamide vs. Phenoxy/Morpholino Groups: Substituting chloroacetamide with phenoxy () or morpholino () groups modifies hydrogen-bonding capacity and lipophilicity, impacting target binding and bioavailability .
Biological Activity
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide is a synthetic compound that has gained attention in scientific research due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a bromophenyl group, and a chloroacetamide moiety. Its molecular formula is , with a molecular weight of 331.62 g/mol. The compound's unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈BrClN₂OS |
| Molecular Weight | 331.62 g/mol |
| CAS Number | 6125-32-2 |
| IUPAC Name | This compound |
Antimicrobial Activity
The compound has been studied for its antimicrobial properties , particularly against various bacterial strains and fungi. Research indicates that it inhibits the growth of both Gram-positive and Gram-negative bacteria through mechanisms such as:
- Inhibition of lipid biosynthesis : The thiazole nucleus is known to disrupt the biosynthesis of essential lipids in bacteria, leading to cell death.
- Interference with metabolic pathways : The compound may affect metabolic pathways crucial for bacterial survival.
In vitro studies have demonstrated promising results against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against species such as Candida albicans .
Anticancer Activity
This compound also exhibits anticancer properties , particularly against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism includes:
- Induction of apoptosis : The compound triggers programmed cell death in cancer cells.
- Cell cycle arrest : It may interfere with the cell cycle, preventing cancer cells from proliferating.
In studies, derivatives of this compound showed significant cytotoxicity against MCF7 cells, with some compounds demonstrating IC50 values in the low micromolar range .
Case Studies and Experimental Data
-
Antimicrobial Evaluation : A study evaluated various derivatives of this compound for their antimicrobial efficacy using a turbidimetric method. Compounds d1, d2, and d3 displayed significant antimicrobial activity against multiple strains .
Compound Activity Against Bacteria Activity Against Fungi d1 Effective Moderate d2 Highly Effective Effective d3 Moderate Highly Effective -
Anticancer Screening : In another study focusing on anticancer activity, compounds d6 and d7 were identified as the most potent against MCF7 cells. These compounds exhibited IC50 values significantly lower than those of standard chemotherapeutic agents .
Compound IC50 (μM) d6 5.0 d7 6.5
Q & A
Q. What is the optimized synthetic route for N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-chloroacetamide, and what critical parameters ensure high yield?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. A solution of 2-aminothiazole derivative (1 mmol) in dimethylformamide (DMF) is reacted with chloroacetyl chloride (1 mmol) at room temperature for 24 hours. The reaction is quenched with ice, and the precipitate is filtered, washed with ethanol, and recrystallized to yield the product . Key parameters include:
- Stoichiometric control : Equimolar ratios of amine and chloroacetyl chloride minimize side reactions.
- Solvent choice : DMF stabilizes intermediates through polar aprotic interactions.
- Purification : Ethanol recrystallization removes unreacted starting materials.
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles (thiazole-phenyl: ~15° deviation) .
- NMR spectroscopy : -NMR shows characteristic peaks: δ 7.6–7.8 ppm (4-bromophenyl protons), δ 4.2 ppm (CHCl), and δ 3.3 ppm (thiazole C–H).
- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 341.5 (CHBrClNOS) .
Q. What analytical methods assess the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) quantifies purity (>95%) and detects degradation products.
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset ~200°C).
- UV-Vis spectroscopy : Monitors photodegradation in solvents (e.g., λ 270 nm in ethanol) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding interactions with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina simulates binding to enzymes (e.g., kinases), prioritizing poses with thiazole and chloroacetamide groups forming hydrogen bonds (e.g., with ATP-binding pockets) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes (RMSD < 2.0 Å over 100 ns).
- QSAR : Electron-withdrawing substituents (Br, Cl) enhance binding affinity by ~20% in kinase inhibition models .
Q. What strategies resolve contradictory activity data in in vitro vs. in vivo studies?
- Methodological Answer :
- Pharmacokinetic profiling : Measure logP (experimental: ~2.8) to assess membrane permeability discrepancies.
- Metabolite identification : LC-MS/MS detects hydrolyzed chloroacetamide (inactive) in plasma, explaining reduced in vivo efficacy .
- Dose-response recalibration : Adjust dosing intervals based on half-life (t ~3.5 hours in rodent models) .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Methodological Answer :
- Functional group substitution : Replace 4-bromophenyl with 4-chlorophenyl to evaluate halogen effects on IC (e.g., Br → Cl reduces kinase inhibition by 30%) .
- Heterocycle modification : Substitute thiazole with oxadiazole to alter π-stacking interactions (e.g., oxadiazole derivatives show 2-fold higher cytotoxicity) .
- Bioisosteric replacement : Exchange chloroacetamide with trifluoroacetamide to enhance metabolic stability (CYP3A4 resistance increases by 40%) .
Q. What experimental designs mitigate cytotoxicity interference in mechanistic studies?
- Methodological Answer :
- Control assays : Include cell viability assays (MTT/resazurin) parallel to target-specific tests (e.g., kinase activity).
- Subcellular fractionation : Isolate mitochondria to distinguish apoptosis (cytochrome c release) from off-target effects.
- Gene knockout models : CRISPR-Cas9 silencing of suspected off-targets (e.g., PARP-1) validates specificity .
Data Contradiction Analysis
Q. How are conflicting solubility data addressed across different solvent systems?
- Methodological Answer :
- Solvent polarity index : Test solubility in DMSO (high polarity, >50 mg/mL) vs. hexane (low polarity, <0.1 mg/mL) to establish polarity-dependent trends.
- Co-solvent systems : Use ethanol-water mixtures (30:70 v/v) to mimic physiological conditions and reconcile discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
